Kpt(cpa)Cl3

Description

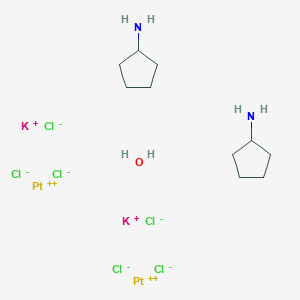

Kpt(cpa)Cl₃ is a coordination compound hypothesized to consist of a platinum (Pt) center coordinated with a cyclopentadienyl (Cp) ligand and three chloride (Cl⁻) ions.

Properties

CAS No. |

122792-68-1 |

|---|---|

Molecular Formula |

C10H24Cl6K2N2OPt2 |

Molecular Weight |

869.4 g/mol |

IUPAC Name |

dipotassium;cyclopentanamine;platinum(2+);hexachloride;hydrate |

InChI |

InChI=1S/2C5H11N.6ClH.2K.H2O.2Pt/c2*6-5-3-1-2-4-5;;;;;;;;;;;/h2*5H,1-4,6H2;6*1H;;;1H2;;/q;;;;;;;;2*+1;;2*+2/p-6 |

InChI Key |

ARYLTLOLHGCTGR-UHFFFAOYSA-H |

SMILES |

C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |

Canonical SMILES |

C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |

Synonyms |

KPt(cpa)Cl3 trichloro(cyclopentylamine)platinate(0) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(cyclopentylamine)platinate(0) typically involves the reaction of platinum complexes with cyclopentylamine and chlorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the platinum complex .

Industrial Production Methods: Industrial production of Trichloro(cyclopentylamine)platinate(0) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trichloro(cyclopentylamine)platinate(0) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to lower oxidation state platinum species.

Substitution: Ligand substitution reactions can occur, where the cyclopentylamine or chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of other ligands like phosphines or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

Chemistry: Trichloro(cyclopentylamine)platinate(0) is used as a precursor for the synthesis of other platinum complexes. It serves as a starting material for the preparation of catalysts and coordination compounds.

Biology and Medicine: In biological and medical research, platinum compounds are studied for their potential anticancer properties. Trichloro(cyclopentylamine)platinate(0) is investigated for its ability to interact with DNA and inhibit cancer cell growth.

Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts for chemical processes. Its unique properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of Trichloro(cyclopentylamine)platinate(0) involves its interaction with biological molecules, particularly DNA. The compound binds to DNA, causing cross-linking and disruption of the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

To evaluate Kpt(cpa)Cl₃’s properties, we compare it with three categories of compounds: haloacetonitriles, platinum coordination complexes, and chlorinated heterocycles.

Comparison with Haloacetonitriles

Key biochemical properties from are summarized below:

Key Findings :

- Cl₃ haloacetonitriles exhibit potent enzyme inhibition and DNA damage, suggesting Kpt(cpa)Cl₃ may share similar genotoxicity due to Cl⁻ ligands .

- Unlike purely organic haloacetonitriles, Kpt(cpa)Cl₃’s platinum center could introduce redox activity, altering its biological interactions .

Comparison with Platinum Coordination Complexes

Platinum(II) complexes like cisplatin (PtCl₂(NH₃)₂) and [Pt(NH₃)Cl₃]⁻ (a cisplatin analog) are benchmarks for antitumor activity. Structural and functional contrasts are highlighted below:

Key Findings :

- Kpt(cpa)Cl₃’s Cp ligand may enable intercalative DNA binding, contrasting cisplatin’s crosslinking mechanism .

- The cobalt analog [Co(C₅H₁₂N₂)₃]Cl₃·3H₂O shares Cl₃ stoichiometry but lacks bioactivity data, limiting direct comparison .

Comparison with Chlorinated Heterocycles

Chlorinated pyrolo-triazines (e.g., C₆H₃Cl₂N₃, CAS 918538-05-3) from provide insights into physicochemical behavior:

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.